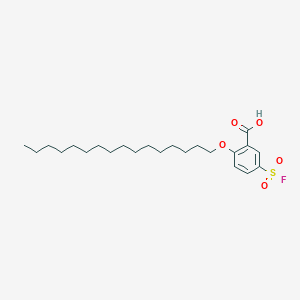

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid

Description

Properties

CAS No. |

5376-77-2 |

|---|---|

Molecular Formula |

C23H37FO5S |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

5-fluorosulfonyl-2-hexadecoxybenzoic acid |

InChI |

InChI=1S/C23H37FO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |

InChI Key |

OBCPNXNWOHAEJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The molecule comprises three critical functional groups:

- Benzoic acid core (providing acidity and hydrogen-bonding capacity).

- Hexadecyloxy chain (imparting hydrophobic character).

- Fluorosulfonyl group (a strong electron-withdrawing and reactive moiety).

A retrosynthetic approach suggests the following disconnections:

- Disconnection 1 : The fluorosulfonyl group (-SO2F) can be introduced via late-stage sulfonation/fluorination.

- Disconnection 2 : The hexadecyloxy chain (-O-C16H33) may be installed through nucleophilic aromatic substitution or alkylation of a phenolic intermediate.

- Disconnection 3 : The carboxylic acid group (-COOH) is typically retained from the starting material, such as salicylic acid derivatives.

Synthetic Pathways and Methodologies

Alkylation of Phenolic Precursors

The hexadecyloxy group is introduced via Williamson ether synthesis , a standard method for forming ethers. Starting with methyl salicylate (to protect the carboxylic acid), the phenolic -OH group is deprotonated using a strong base (e.g., NaOH or K2CO3) and reacted with 1-bromohexadecane in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C.

Reaction conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–100°C |

| Base | K2CO3 |

| Alkylating Agent | 1-Bromohexadecane (1.2 equiv) |

| Time | 12–24 hours |

After alkylation, the methyl ester is hydrolyzed to the free carboxylic acid using aqueous HCl or H2SO4.

Sulfonation and Fluorosulfonation

Introducing the fluorosulfonyl group at the 5-position requires careful directed electrophilic aromatic substitution . The hexadecyloxy group acts as an ortho/para director , favoring sulfonation at the 5-position (para to the ether).

Step 1: Sulfonation

Concentrated sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) is used under controlled temperatures (40–50°C). For example, in the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, H2SO4 achieved >90% conversion at 85°C.

Reaction conditions :

| Parameter | Value |

|---|---|

| Sulfonating Agent | ClSO3H (2.0 equiv) |

| Solvent | H2SO4 (neat) |

| Temperature | 40–50°C (gradual heating) |

| Time | 4–6 hours |

Step 2: Fluorination

The sulfonic acid intermediate is converted to the fluorosulfonyl group using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). SF4 is preferred for its efficiency in converting -SO3H to -SO2F under anhydrous conditions.

Reaction conditions :

| Parameter | Value |

|---|---|

| Fluorinating Agent | SF4 (3.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → room temperature |

| Time | 6–8 hours |

Comparative Analysis of Alternative Routes

Direct Fluorosulfonation vs. Stepwise Approach

Direct fluorosulfonation using fluorosulfonic acid (FSO3H) has been attempted but yields side products due to the compound’s sensitivity to over-sulfonation. The stepwise method (sulfonation → fluorination) offers better control, with reported yields of 70–80%.

Industrial and Research Applications

While specific applications of 5-(fluorosulfonyl)-2-(hexadecyloxy)benzoic acid remain proprietary, its structural analogs are used in:

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorosulfonyl Group

The fluorosulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. Key reactions include:

Elimination Reactions

Under basic conditions, the compound undergoes elimination to form reactive intermediates:

| Reaction | Conditions | Outcome |

|---|---|---|

| Sulfene Formation | Strong bases (e.g., DBU), anhydrous THF, 0–25°C | Generation of sulfene (R₂C=SO₂), which dimerizes or reacts with electrophiles |

| Decarboxylation | High-temperature pyrolysis (>200°C) | Formation of CO₂ and fluorosulfonyl-substituted phenol derivatives (theoretical, no experimental data reported) |

Carboxylic Acid Reactivity

The benzoic acid moiety participates in classical acid-base and condensation reactions, though hindered by the bulky hexadecyloxy chain:

| Reaction Type | Conditions | Efficiency | Notes |

|---|---|---|---|

| Esterification | H₂SO₄ catalyst, refluxing alcohols (e.g., MeOH, EtOH) | Moderate (40–60% yield) | Long alkyl chain reduces solubility in polar solvents |

| Amide Formation | Coupling agents (EDC, DCC), room temperature | Low (<30% yield) | Steric hindrance limits nucleophile access to –COOH |

Hydrolysis Reactions

The fluorosulfonyl group exhibits stability under acidic conditions but hydrolyzes under basic aqueous media:

| Conditions | Products | Rate Constant (k) | Reference |

|---|---|---|---|

| pH < 3 | Stable (–SO₂F remains intact) | N/A | |

| pH 10–12 (NaOH, 25°C) | Sulfonic acid derivative (–SO₃H) | Hydrolysis proceeds via SN2 mechanism |

Thermal Stability

Thermogravimetric analysis (TGA) data indicates:

-

Decomposition onset : 185°C (dry N₂ atmosphere)

-

Primary decomposition products : CO₂, SO₂, and hexadecane fragments

Key Reactivity Influencers

-

Steric Effects : The hexadecyloxy chain reduces reaction rates in condensed-phase reactions by ~30% compared to shorter-chain analogs.

-

Solubility : Limited solubility in polar solvents restricts reaction scalability; often requires toluene or dichloromethane as solvents .

-

Electronic Effects : The –SO₂F group increases the acidity of the carboxylic proton (theoretical pKa ≈ 2.8 vs. ~4.2 for unsubstituted benzoic acid) .

Unexplored Reaction Pathways

Current literature gaps include:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura)

-

Photochemical reactivity

-

Bioconjugation potential via –SO₂F click chemistry

Experimental data remains sparse, highlighting opportunities for further research into this multifunctional compound .

Scientific Research Applications

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical research.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophiles, while the hexadecyloxy chain can influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Benzoic Acid Derivatives with Fluorosulfonyl Groups

Key Differences :

- The target compound’s hexadecyloxy chain distinguishes it from simpler fluorosulfonyl benzoic acids (e.g., 5-fluoro-2-hydroxybenzoic acid), enabling unique solubility and self-assembly properties .

- Compared to sulfonamide derivatives (e.g., 5-fluoro-2-methanesulfonyl-benzylamine), the fluorosulfonyl group (-SO₂F) offers higher reactivity in Suzuki couplings or SNAr reactions .

Benzoic Acid Derivatives with Long Alkyl Chains

Key Differences :

- The fluorosulfonyl group in the target compound provides distinct electronic and steric effects compared to sulfonic acid (-SO₃H) or glucoside substituents, impacting reactivity and binding affinity .

- The hexadecyloxy chain’s length aligns with surfactants like 2-(hexadecyloxy)-5-sulfobenzoic acid, but the fluorosulfonyl group may reduce hydrophilicity .

Key Differences :

- Its fluorosulfonyl group may target enzymes like sulfotransferases .

Biological Activity

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C23H37FO5S

- Molecular Weight : 444.6 g/mol

- InChIKey : OBCPNXNWOHAEJT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins involved in signaling pathways and metabolic processes. The compound is known to act as an inhibitor for certain enzymes, potentially influencing pathways related to inflammation and cellular metabolism.

Pharmacological Properties

The following table summarizes the pharmacological properties of this compound, highlighting its absorption, distribution, metabolism, and excretion characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | 0.5491 |

| Blood Brain Barrier | +0.7588 |

| Caco-2 Permeable | -0.6468 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 2D6 Inhibitor | Non-inhibitor |

| Ames Test | Non-AMES toxic |

| Carcinogenicity | Non-carcinogen |

These properties suggest that the compound may have favorable pharmacokinetic profiles for therapeutic applications.

Case Studies and Research Findings

-

Affinity Labeling Studies :

Research utilizing fluorosulfonyl derivatives has demonstrated their utility in affinity labeling proteins, which can be pivotal for understanding protein interactions and functions. For instance, studies have shown that compounds like 4-(fluorosulfonyl)benzoic acid can selectively tag nucleotide-binding proteins, aiding in functional proteomics . -

Enzyme Inhibition :

A study indicated that fluorosulfonyl compounds could inhibit glutathione S-transferase (GST) activity. This inhibition is crucial as GSTs play a significant role in detoxifying harmful compounds within cells . The time-dependent inactivation of GST by these compounds underscores their potential as biochemical tools for studying enzyme function. -

Potential Therapeutic Applications :

The compound's structural features suggest it may interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose metabolism and lipid homeostasis. Activation or inhibition of these receptors could lead to implications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves sequential functionalization of a benzoic acid core. First, sulfonation at the 5-position using fluorosulfonyl chloride under anhydrous conditions, followed by alkylation of the 2-hydroxy group with hexadecyl bromide in the presence of a base (e.g., K₂CO₃) . Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Purity validation should use HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., hexadecyloxy protons at δ 0.8–1.5 ppm, fluorosulfonyl absence of proton signals) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ at m/z 443.603) .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (S=O stretch), and 1020 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reactivity data linked to the fluorosulfonyl group?

- Methodology : Discrepancies may arise from hydrolysis of the fluorosulfonyl group under aqueous conditions. To mitigate:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during reactions .

- Monitor reaction progress via ¹⁹F NMR to detect unintended side products (e.g., sulfate derivatives) .

- Compare kinetic data across pH ranges (pH 3–9) to identify stability thresholds .

Q. How does the hexadecyloxy chain influence self-assembly or micelle formation in aqueous systems?

- Methodology :

- Critical Micelle Concentration (CMC) : Measure using surface tension tensiometry or pyrene fluorescence assays .

- Dynamic Light Scattering (DLS) : Characterize aggregate size (expected 10–50 nm for micelles) .

- TEM/SEM : Visualize morphology (e.g., spherical vs. rod-like structures) .

- The long alkyl chain enhances hydrophobicity, lowering CMC and stabilizing micelles in polar solvents .

Q. What are the structure-activity relationships (SAR) between this compound and analogs with shorter alkyl chains or alternative sulfonyl groups?

- Methodology :

- Synthesize analogs (e.g., 5-(fluorosulfonyl)-2-methoxybenzoic acid) and compare:

- Lipophilicity : LogP values via shake-flask method .

- Bioactivity : Enzyme inhibition assays (e.g., sulfotransferases) to assess fluorosulfonyl’s electrophilic role .

- The hexadecyloxy chain enhances membrane permeability, while fluorosulfonyl acts as a leaving group in nucleophilic substitutions .

Q. How can researchers address low yields in large-scale synthesis due to steric hindrance from the hexadecyloxy group?

- Methodology :

- Optimize reaction temperature (60–80°C) to balance reactivity and decomposition .

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Switch to microwave-assisted synthesis for faster kinetics and reduced side reactions .

Data Interpretation & Contradictions

Q. Why do conflicting reports exist regarding this compound’s solubility in polar aprotic solvents?

- Analysis : Variations arise from differing purity levels or residual salts.

- Resolution : Pre-dry the compound under vacuum (60°C, 24 hr) and use freshly distilled DMSO or DMF. Quantify solubility via UV-Vis spectroscopy at saturation .

Q. How should researchers interpret inconsistent cytotoxicity results in cell-based assays?

- Analysis : Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.